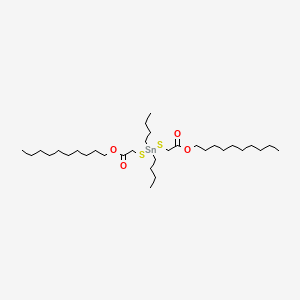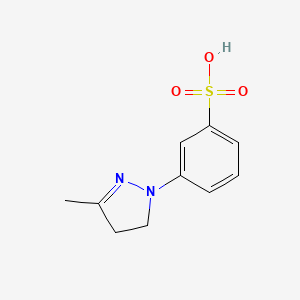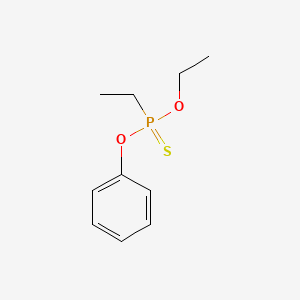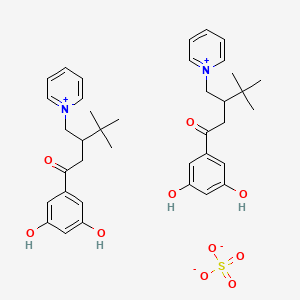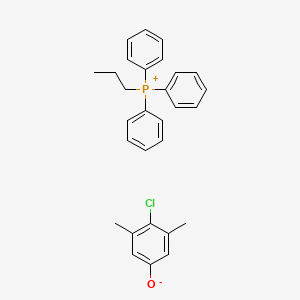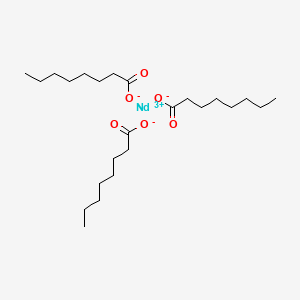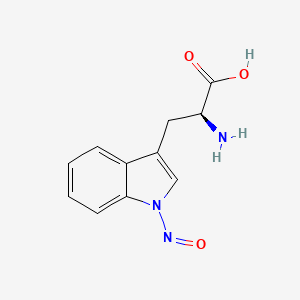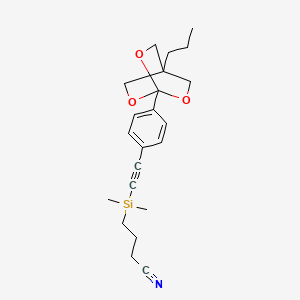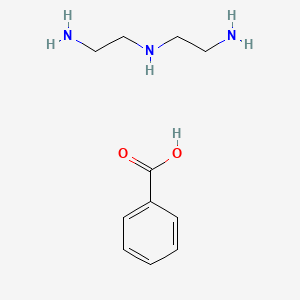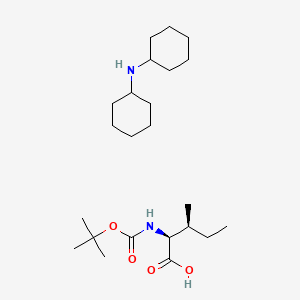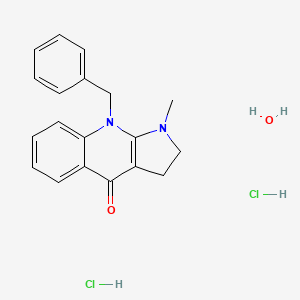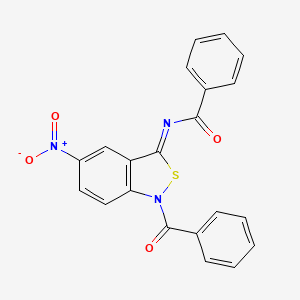
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Métodos De Preparación
The synthesis of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the nitration of isatoic anhydride to produce 5-nitro-2,1-benzisothiazol-3(1H)-one. This intermediate is then subjected to benzoylation to introduce the benzoyl group at the 1-position. The final step involves the formation of the ylidene linkage with benzamide .
Análisis De Reacciones Químicas
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Aplicaciones Científicas De Investigación
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and benzamide groups contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can be compared with other benzisothiazole derivatives, such as:
5-Nitro-2,1-benzisothiazol-3(1H)-one: Lacks the benzoyl and benzamide groups, leading to different reactivity and applications.
1-Benzoyl-2,1-benzisothiazol-3(1H)-one: Similar structure but without the nitro group, affecting its biological activity.
N-(1-Benzoyl-2,1-benzisothiazol-3(1H)-ylidene)benzamide: Similar but without the nitro group, leading to different chemical properties.
Propiedades
Número CAS |
106532-71-2 |
|---|---|
Fórmula molecular |
C21H13N3O4S |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-(1-benzoyl-5-nitro-2,1-benzothiazol-3-ylidene)benzamide |
InChI |
InChI=1S/C21H13N3O4S/c25-19(14-7-3-1-4-8-14)22-20-17-13-16(24(27)28)11-12-18(17)23(29-20)21(26)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
IYWGJSFCCSCHNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


